1-(2-Butylphenyl)pentan-1-one

Description

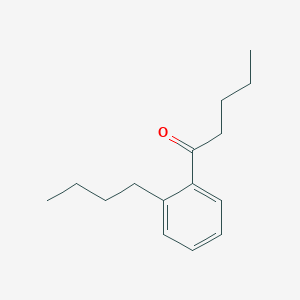

Structure

3D Structure

Properties

CAS No. |

103562-92-1 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

1-(2-butylphenyl)pentan-1-one |

InChI |

InChI=1S/C15H22O/c1-3-5-9-13-10-7-8-11-14(13)15(16)12-6-4-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |

InChI Key |

PDNBUSGGLLBEEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC=C1C(=O)CCCC |

Origin of Product |

United States |

Classification and Structural Context Within Alkyl Aryl Ketones

1-(2-Butylphenyl)pentan-1-one belongs to the broad class of organic compounds known as alkyl aryl ketones. This classification signifies the presence of a ketone functional group (C=O) bonded to both an alkyl group (a hydrocarbon chain) and an aryl group (an aromatic ring). In this specific molecule, the aryl group is a 2-butylphenyl moiety, and the alkyl group is a pentanoyl group.

The defining structural feature of this compound is the ortho-alkyl substituent on the phenyl ring. The butyl group at the C2 position of the benzene (B151609) ring is crucial to its chemical reactivity, particularly in photochemical reactions. This ortho-alkyl group is capable of participating in intramolecular hydrogen abstraction, a key step in various photochemical transformations.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C15H22O |

| Molecular Weight | 218.33 g/mol |

| CAS Number | 103562-92-1 |

Comprehensive Synthetic Strategies for 1 2 Butylphenyl Pentan 1 One

Modern Synthetic Approaches

The development of synthetic routes that avoid the use of protecting groups is a significant goal in modern organic chemistry, aiming to improve atom economy, reduce step counts, and minimize waste. For the synthesis of 1-(2-butylphenyl)pentan-1-one, protection-free strategies primarily focus on achieving regioselective ortho-acylation of butylbenzene (B1677000), which is a considerable challenge due to the electronic and steric properties of the starting material.

Traditional Friedel-Crafts acylation of alkylbenzenes, such as butylbenzene, with an acylating agent like pentanoyl chloride in the presence of a Lewis acid catalyst, typically yields a mixture of isomers. The alkyl group is an ortho, para-director; however, the steric bulk of the butyl group often leads to the preferential formation of the para-substituted product, 1-(4-butylphenyl)pentan-1-one. chegg.comgoogle.commasterorganicchemistry.com Obtaining the desired ortho-isomer, this compound, as the major product under these conditions is generally not feasible without employing more advanced strategies.

Modern research has focused on transition-metal-catalyzed C-H activation as a powerful tool for the direct and regioselective functionalization of arenes without the need for pre-installed directing or protecting groups. These methods offer a more elegant and efficient pathway to specific isomers that are difficult to access through classical electrophilic aromatic substitution.

One promising approach involves the use of palladium catalysts. While many palladium-catalyzed acylations rely on directing groups to achieve high regioselectivity, some systems have been developed for the direct acylation of unactivated arenes. acs.orgmdpi.com These reactions may proceed through a C-H activation mechanism where the catalyst selectively interacts with an ortho C-H bond. The specific ligands and reaction conditions are crucial for controlling the regioselectivity of the acylation.

Another emerging area is the use of nickel catalysis for C-H acylation. rsc.org Nickel-based systems have shown promise in the cross-dehydrogenative coupling of arenes with various coupling partners. For the synthesis of this compound, a hypothetical nickel-catalyzed approach could involve the direct coupling of butylbenzene with a pentanal-derived species, where the catalyst facilitates the formation of a C-C bond at the ortho position.

Furthermore, iridium-based catalysts have been explored for the selective ortho-C-H activation of alkylarenes. nih.gov These systems can operate through a mechanism involving transient benzylic C-H activation, which positions the metal catalyst in close proximity to an ortho C-H bond, thereby favoring its functionalization. While often demonstrated with borylation or silylation, the extension of this concept to acylation represents a frontier in synthetic methodology.

The table below summarizes hypothetical conditions and expected outcomes for the protection-free synthesis of this compound based on modern catalytic methods developed for analogous transformations.

| Catalyst System | Acylating Source | Solvent | Temperature (°C) | Typical Yield of ortho-isomer | Key Features |

| Palladium(II) Acetate / Ligand | Pentanoyl Chloride / Oxidant | Organic Solvent (e.g., DCE) | 100-140 | Moderate to Good | Ligand control is critical for regioselectivity. |

| Nickel(II) Chloride / Ligand | Pentanal / Oxidant | Polar Aprotic Solvent (e.g., DMF) | 80-120 | Moderate | Based on cross-dehydrogenative coupling principles. |

| Iridium(I) Complex / Ligand | Pentanoyl Anhydride | Non-polar Solvent (e.g., Toluene) | 100-150 | Moderate to Good | Relies on selective ortho-C-H activation. |

| Lewis Acid (e.g., AlCl₃) | Pentanoyl Chloride | Chlorinated Solvent | 0-25 | Low | Traditional Friedel-Crafts; para-isomer predominates. google.com |

This table is illustrative and based on general findings for related catalytic systems. Specific conditions for the target molecule would require experimental optimization.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Butylphenyl Pentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentbhu.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 1-(2-Butylphenyl)pentan-1-one can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons and the protons of the two aliphatic chains. The ortho-substitution on the phenyl ring results in a complex splitting pattern for the aromatic protons, which would appear in the downfield region, typically between 7.1 and 7.8 ppm. The protons of the methylene (B1212753) group adjacent to the carbonyl group (α-protons of the pentanone chain) are expected to be deshielded and resonate at approximately 2.9 ppm. The protons of the methylene group of the butyl chain attached to the aromatic ring are also deshielded and would appear around 2.6 ppm. The remaining methylene and methyl protons of the butyl and pentanoyl chains will appear further upfield, generally between 0.9 and 1.7 ppm. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.1 - 7.8 | Multiplet | 4H |

| Pentanone -CH₂- (α to C=O) | ~2.9 | Triplet | 2H |

| Butyl -CH₂- (α to ring) | ~2.6 | Triplet | 2H |

| Pentanone/Butyl -CH₂- | 1.3 - 1.7 | Multiplet | 8H |

| Pentanone/Butyl -CH₃ | ~0.9 | Triplet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, the most downfield signal is attributed to the carbonyl carbon, which typically resonates in the 190-215 ppm range for ketones. libretexts.orglibretexts.org The aromatic carbons are expected to appear between 125 and 150 ppm. libretexts.org Due to the ortho-substitution, the six aromatic carbons are chemically non-equivalent and should, in principle, give rise to six distinct signals. masterorganicchemistry.com The aliphatic carbons of the butyl and pentanoyl chains will resonate in the upfield region of the spectrum, generally from 10 to 45 ppm. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 210 |

| Aromatic (C₆H₄) | 125 - 150 |

| Aliphatic (-CH₂-, -CH₃) | 10 - 45 |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for confirming the structural assignments of complex molecules.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbon atoms. columbia.edu It would be used to definitively assign which proton signal corresponds to which carbon signal in the aliphatic chains and the aromatic ring, confirming the assignments made in the 1D ¹H and ¹³C NMR spectra. researchgate.net For instance, the proton signal at ~2.9 ppm would show a correlation to the carbon signal of the α-methylene group of the pentanone chain.

Correlations between the protons of the butyl chain's α-methylene group and the aromatic carbons, confirming the position of the butyl substituent on the ring.

Correlations between the protons of the pentanoyl chain's α-methylene group and the aromatic carbons, as well as the carbonyl carbon, confirming the attachment of the acyl group to the phenyl ring.

Correlations between aromatic protons and various aromatic carbons, helping to assign the specific substitution pattern.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. usc.eduspecac.com The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. Due to conjugation with the aromatic ring, this C=O stretching vibration is expected to appear at a lower wavenumber, typically in the 1685-1700 cm⁻¹ region, compared to a saturated aliphatic ketone. spcmc.ac.inpressbooks.pub Other significant absorptions include C-H stretching vibrations. The sp² C-H stretches of the aromatic ring appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chains appear just below 3000 cm⁻¹. vscht.czlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | =C-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -C-H | 2850 - 2960 | Strong |

| Carbonyl Stretch | C=O | 1685 - 1700 | Strong, Sharp |

| Aromatic Ring Stretch | C=C | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. tutorchase.com The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion (M⁺) peak corresponding to its molecular formula, C₁₅H₂₂O, at a mass-to-charge ratio (m/z) of 218. nih.gov

The fragmentation of alkyl phenyl ketones is characterized by specific cleavage pathways: wpmucdn.comacs.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. chemguide.co.uk This can lead to the formation of several characteristic ions:

Loss of the butyl radical from the pentanoyl chain would generate the [M - C₄H₉]⁺ fragment, resulting in the [1-(2-butylphenyl)ethan-1-one]⁺ ion.

Loss of the butyl group from the phenyl ring is less likely but possible.

A significant peak is expected from the cleavage yielding the 2-butylbenzoyl cation, [C₄H₉-C₆H₄-CO]⁺, at m/z 161.

Cleavage can also produce a pentanoyl cation, [CH₃(CH₂)₃CO]⁺, at m/z 85.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene. libretexts.org In this case, the pentanoyl chain allows for the transfer of a γ-hydrogen, leading to the loss of propene (C₃H₆, 42 Da) and the formation of a prominent radical cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 218 | [C₁₅H₂₂O]⁺ | Molecular Ion (M⁺) |

| 161 | [C₁₁H₁₃O]⁺ | α-cleavage (loss of C₄H₉ radical from pentanoyl chain) |

| 85 | [C₅H₉O]⁺ | α-cleavage (formation of pentanoyl cation) |

| 57 | [C₄H₉]⁺ | Formation of butyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. up.ac.za As an aryl ketone, this compound possesses a chromophore consisting of the benzene (B151609) ring conjugated with the carbonyl group. This system gives rise to characteristic electronic transitions. bspublications.net

π → π* Transition: This is an intense absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. uzh.chlibretexts.org For aryl ketones, this band is typically observed in the range of 240-280 nm.

n → π* Transition: This is a lower-intensity (formally forbidden) absorption that involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. uzh.ch This transition occurs at a longer wavelength, usually between 280 and 320 nm. usp.br

The presence of the alkyl substituent on the phenyl ring may cause a slight bathochromic shift (shift to longer wavelengths) of these absorption bands compared to an unsubstituted phenyl ketone.

Table 5: Expected UV-Vis Absorptions for this compound

| Transition | Wavelength (λₘₐₓ, nm) | Molar Absorptivity (ε) |

| π → π | ~240 - 280 | High |

| n → π | ~280 - 320 | Low |

Integrated Spectroscopic Approaches for De Novo Structure Determination

The unambiguous determination of a chemical structure for a newly synthesized or isolated compound, a process known as de novo structure determination, relies on the synergistic integration of various spectroscopic techniques. researchgate.net Each method provides unique pieces of a structural puzzle, and only through their combined interpretation can a complete and accurate molecular picture be assembled. In the case of this compound, a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy is essential for its complete characterization.

This process begins with the determination of the molecular formula, followed by the identification of functional groups and the carbon skeleton, and culminates in the precise mapping of atomic connectivity.

Mass Spectrometry (MS)

The initial step in structure elucidation involves analyzing the compound with mass spectrometry to determine its molecular weight and elemental formula.

Research Findings: Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺·). Given the compound's molecular formula, C₁₅H₂₂O, the exact mass of this peak would be 218.1671 g/mol . nih.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition from this exact mass. The presence of a single oxygen atom can be inferred from the data.

The fragmentation pattern in EI-MS provides vital clues about the molecule's structure. Cleavage is favored at bonds adjacent to the carbonyl group and at the benzylic position. neu.edu.trlibretexts.org Key fragmentation pathways for this compound would include:

McLafferty Rearrangement: A characteristic fragmentation for ketones, which would result in a significant peak.

Alpha-Cleavage: Cleavage of the bonds on either side of the carbonyl group. This would lead to the formation of acylium ions.

Benzylic Cleavage: Fragmentation of the butyl side chain on the aromatic ring.

A plausible fragmentation pattern is detailed in the table below.

Table 1: Hypothesized Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 218 | [C₁₅H₂₂O]⁺· | Molecular Ion (M⁺·) |

| 175 | [M - C₃H₇]⁺ | Loss of a propyl radical from the pentanoyl chain |

| 161 | [M - C₄H₉]⁺ | Loss of the butyl radical from the pentanoyl chain (alpha-cleavage) |

| 147 | [C₁₀H₁₁O]⁺ | Acylium ion from cleavage of the butyl group on the ring |

| 119 | [C₈H₇O]⁺ | Benzoyl ion fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Research Findings: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch. savemyexams.com

C=O Stretch: A prominent peak is expected in the range of 1680-1695 cm⁻¹ This specific frequency suggests a ketone conjugated with an aromatic ring.

C-H Stretches: Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) would indicate C-H stretching vibrations from the aliphatic butyl and pentanoyl chains.

Aromatic C-H and C=C Stretches: Weaker absorptions around 3010-3100 cm⁻¹ would correspond to aromatic C-H stretching, while peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring. savemyexams.com

Aromatic Substitution Pattern: The pattern of overtone bands in the 730-770 cm⁻¹ region could suggest ortho-disubstitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, mapping out the carbon and hydrogen framework of the molecule.

Research Findings:

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would reveal all unique carbon environments in the molecule. bhu.ac.in For this compound, 13 distinct signals would be expected, as the ortho-substitution removes the plane of symmetry that would be present in a para-substituted analogue. masterorganicchemistry.com The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Carbon Type (Predicted) | Assignment |

| ~204 | C | C=O (Ketone) |

| ~142 | C | Aromatic C (substituted) |

| ~138 | C | Aromatic C (substituted) |

| ~131 | CH | Aromatic CH |

| ~129 | CH | Aromatic CH |

| ~126 | CH | Aromatic CH |

| ~125 | CH | Aromatic CH |

| ~44 | CH₂ | -C(=O)-C H₂- |

| ~35 | CH₂ | -C H₂- (on ring) |

| ~33 | CH₂ | -C H₂- (on ring) |

| ~26 | CH₂ | -C(=O)-CH₂-C H₂- |

| ~22 | CH₂ | -C H₂-CH₃ |

| ~14 | CH₃ | -CH₂-C H₃ |

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

The aromatic region (δ 7.0-7.8 ppm) would show complex multiplets corresponding to the four protons on the disubstituted benzene ring.

The aliphatic region would contain signals for the two alkyl chains. The protons on the carbon adjacent to the carbonyl group (-C(=O)-CH₂-) would appear as a triplet at a downfield position (around δ 2.9 ppm) due to the deshielding effect of the ketone.

The protons of the butyl group attached to the aromatic ring would also show distinct signals, with the benzylic protons (-Ar-CH₂-) appearing as a triplet around δ 2.7 ppm.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.1 - 7.6 | m (multiplet) | 4H | Aromatic protons |

| 2.9 | t (triplet) | 2H | -C(=O)-CH₂ -CH₂- |

| 2.7 | t (triplet) | 2H | Ar-CH₂ -CH₂- |

| 1.7 | m (multiplet) | 2H | -C(=O)-CH₂-CH₂ - |

| 1.4 | m (multiplet) | 4H | Ar-CH₂-CH₂ -CH₂ - |

| 0.9 | t (triplet) | 6H | Two -CH₂-CH₃ groups |

By integrating these individual datasets, a definitive structure emerges. Mass spectrometry establishes the molecular formula. IR spectroscopy confirms the presence of a conjugated ketone. ¹³C NMR shows the correct number of carbon atoms for the proposed structure and confirms the ketone and aromatic ring. Finally, ¹H NMR confirms the connectivity and arrangement of the alkyl chains and aromatic protons, solidifying the identity of the compound as this compound.

Mechanistic Investigations of Chemical Transformations Involving 1 2 Butylphenyl Pentan 1 One

Nucleophilic Addition Reactions to the Carbonyl Center

The polarized carbon-oxygen double bond of the carbonyl group in 1-(2-butylphenyl)pentan-1-one is a prime target for nucleophilic attack. This fundamental reaction class allows for the conversion of the ketone into a range of alcohol derivatives.

The reduction of this compound to its corresponding secondary alcohol, 1-(2-butylphenyl)pentan-1-ol, is efficiently achieved using complex metal hydrides. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of a hydride ion (H⁻). libretexts.org The mechanism involves a two-step process:

Nucleophilic Attack: The hydride anion attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: An acidic workup or reaction with a protic solvent (like methanol (B129727) in the case of NaBH₄ reductions) protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final secondary alcohol product. libretexts.org

LiAlH₄ is a significantly more potent reducing agent than NaBH₄ and reacts violently with water and alcohols. libretexts.org Therefore, the reaction must be conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate, careful hydrolysis step. libretexts.orgcore.ac.uk NaBH₄ is a milder reagent and can be used in protic solvents such as methanol or ethanol. evitachem.comgoogle.com

| Reagent | Solvent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 1-(2-Butylphenyl)pentan-1-ol | Room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) or THF | 1-(2-Butylphenyl)pentan-1-ol | 1. Anhydrous conditions, 0 °C to reflux2. Aqueous workup (e.g., H₂O, dilute acid) |

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organoboronates, to the carbonyl carbon of this compound allows for the formation of new carbon-carbon bonds and the synthesis of tertiary alcohols. masterorganicchemistry.comchemguide.co.uk

Grignard reagents are powerful carbon-based nucleophiles. masterorganicchemistry.com The reaction with this compound proceeds via nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate. Subsequent hydrolysis in an acidic workup protonates the alkoxide to yield a tertiary alcohol, where the new alkyl or aryl group from the Grignard reagent is attached to the former carbonyl carbon. chemguide.co.ukresearchgate.net

Similarly, organoboron compounds like arylboronic acids can add to carbonyls, often catalyzed by transition metals such as rhodium or ruthenium, to produce chiral alcohols. nih.gov This method provides a direct and effective route for generating new C-C bonds. The reaction of potassium trifluoro(phenyl)borate with aldehydes, for instance, has been shown to yield the desired alcohol product in good yields. nih.gov

| Reagent Type | Example Reagent | Intermediate | Final Product |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide | 1-(2-Butylphenyl)-1-methylpentan-1-ol |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Magnesium alkoxide | 1-(2-Butylphenyl)-1-phenylpentan-1-ol |

| Organoboronate | Phenylboronic Acid (PhB(OH)₂) | (Varies with catalyst) | 1-(2-Butylphenyl)-1-phenylpentan-1-ol |

Condensation and Imine/Enamine Formation via Reaction with Nitrogen-Containing Nucleophiles

Aldehydes and ketones undergo condensation reactions with primary and secondary amines to form imines and enamines, respectively. libretexts.orglibretexts.org These reactions are typically acid-catalyzed and are reversible. libretexts.org The reaction of this compound with a primary amine (R-NH₂) yields an N-substituted imine, also known as a Schiff base. libretexts.orgacs.org

The mechanism proceeds through several distinct steps: libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: The nitrogen of the amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen to yield the neutral imine product.

The rate of this reaction is highly dependent on pH. A pH of around 5 is often optimal, as sufficient acid is present to protonate the hydroxyl group for elimination, but not so much that it protonates the starting amine, rendering it non-nucleophilic. libretexts.org

Cross-Coupling and Diversification Reactions of Alkyl Aryl Ketones

The synthesis of this compound can be achieved via transition-metal-catalyzed carbonylative cross-coupling reactions. These methods are powerful for constructing ketones by forming a new C-C bond and incorporating a carbonyl group from carbon monoxide (CO) gas. researchgate.net

One such approach is the carbonylative Negishi cross-coupling, which can utilize a nickel catalyst to couple unactivated alkyl electrophiles with organozinc reagents under an atmosphere of CO. dicp.ac.cn Another advanced method employs a cooperative palladium and rhodium catalytic system for the carbonylative coupling of aryl bromides and aryl triflates. researchgate.net For the synthesis of this compound, a plausible route would involve the coupling of a 2-butylphenyl electrophile (e.g., 1-bromo-2-butylbenzene) with a pentyl-organometallic reagent in the presence of a transition metal catalyst and CO.

| Catalytic System | Electrophile | Nucleophile | Carbonyl Source | Key Features |

| Nickel/NNN-pincer ligand | Alkyl iodide or tosylate | Organozinc reagent | CO gas (1 atm) | Effective for secondary alkyl electrophiles. dicp.ac.cn |

| Palladium/Rhodium | Aryl bromide or triflate | Aryl triflate or bromide | CO gas (1 atm) | Cooperative catalysis without a stoichiometric metal reductant. researchgate.net |

| Cobalt | Alkyl tosylate | Diene | CO gas (low pressure) | Stereospecific coupling to form dienones. nih.gov |

The ketone functionality in this compound can be transformed into other valuable functional groups, such as esters. A classic method for this conversion is the Baeyer-Villiger oxidation. acs.org This reaction involves treating the ketone with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA). The mechanism involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom. In the case of unsymmetrical ketones like this compound, there is a migratory aptitude, with the aryl group generally migrating in preference to the alkyl group. This would result in the formation of the ester, 2-butylphenyl pentanoate.

Further diversification can be achieved through reactions like Heck-type cross-couplings. For instance, aryl ketones can be converted to their oxime esters, which then undergo palladium-catalyzed C-C bond cleavage and coupling with alkenols to produce homologated long-chain ketones or aldehydes. nih.gov Such transformations demonstrate the utility of alkyl aryl ketones as platforms for generating more complex molecular architectures.

| Transformation | Reagent(s) | Expected Product |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | 2-Butylphenyl pentanoate |

| Reductive Amination | Amine (e.g., NH₃), H₂, Catalyst (e.g., Pd/C) | 1-(2-Butylphenyl)pentan-1-amine |

| Homologation via Oxime Ester | 1. Hydroxylamine2. Acylating agent3. Pd catalyst, Alkenol | Long-chain ketone or aldehyde |

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.com For this compound, these principles govern the outcome of reactions at its carbonyl and aromatic functionalities.

Reactions at the Carbonyl Group and α-Positions:

The primary site for nucleophilic addition is the carbonyl carbon. Due to the prochiral nature of the carbonyl group in this compound, its reduction or addition of an organometallic reagent creates a new stereogenic center. The stereochemical outcome of such additions is highly dependent on the steric environment created by the ortho-butylphenyl group and the pentanoyl chain.

Nucleophilic addition to acyclic ketones can be predicted by models that account for steric and electronic effects. ddugu.ac.in In the case of this compound, the significant steric bulk of the ortho-butylphenyl group would be expected to strongly influence the trajectory of the incoming nucleophile, leading to a high degree of diastereoselectivity if a chiral center already exists in the molecule or enantioselectivity if a chiral reagent or catalyst is used. msu.edu Research on related systems has shown that increasing the steric bulk of an aryl group with ortho-substituents can lead to the exclusive formation of a single diastereoisomer in certain reactions. nih.gov

Reactions involving the formation of enolates, such as in aldol (B89426) condensations, are governed by regioselectivity. Deprotonation can occur at either the α-carbon of the pentanoyl chain or the benzylic α'-carbon. The relative acidity of these protons and the reaction conditions (e.g., choice of base, temperature) will determine which enolate is formed, thus controlling the regiochemical outcome of the subsequent reaction.

Reactions on the Aromatic Ring:

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the two substituents—the butyl group and the pentanoyl group—determine the regioselectivity of these reactions. The butyl group is an activating, ortho, para-director, while the pentanoyl group is a deactivating, meta-director. The positions on the ring are therefore subject to competing electronic effects. However, given the strength of the activating alkyl group, substitution is most likely to be directed to the positions that are ortho and para to the butyl group. Of these, the position para to the butyl group (C5) would be strongly favored to avoid the significant steric hindrance at the position ortho to both substituents (C3).

A pertinent example of regioselectivity in reactions of aryl ketones is the palladium-catalyzed homologation via C-C bond cleavage. nih.gov Studies on various aryl ketones demonstrate that appropriate ligand selection can achieve high yields and regioselectivity. nih.gov While not performed on this compound specifically, these findings illustrate a powerful method for regioselective transformation.

| Aryl Ketone Derivative (Analog) | Alkenol | Ligand | Product Ratio (Regioisomers) | Yield |

|---|---|---|---|---|

| (E)-1-phenylpropan-1-one O-acetyl oxime | 1-penten-3-ol | L2 (2,2'-Bipyridine) | 59:21 (3a:4a) | 80% |

| (E)-1-phenylpropan-1-one O-acetyl oxime | 1-penten-3-ol | None | Not Reported | Trace |

This table illustrates how ligand choice dramatically impacts the yield and regioselectivity in a reaction analogous to what this compound could undergo. The products 3a and 4a are regioisomeric ketones. nih.gov

Computational Chemistry Approaches to Elucidate Reaction Pathways and Energetic Profiles

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms, predicting selectivity, and understanding the energetic landscape of chemical transformations. smu.eduacs.org For a molecule like this compound, these methods can offer insights where experimental data is scarce.

Elucidating Reaction Pathways and Transition States:

DFT calculations can map out the entire reaction coordinate for a proposed transformation, identifying the structures of intermediates and, crucially, the transition states that connect them. smu.edu The calculated energy of these transition states corresponds to the activation energy barrier of a reaction step. By comparing the barriers of competing pathways, chemists can predict the most likely mechanism and the resulting product distribution. nih.gov For instance, in an electrophilic aromatic substitution on this compound, DFT could be used to calculate the energy barriers for substitution at each possible position on the ring, thereby quantifying the regioselectivity. A theoretical study on tandem reactions involving ortho C-H activation demonstrated that DFT can determine the sequence of reaction steps and explain the role of solvents and ligands in altering the energy barriers. acs.org

Predicting Reactivity and Selectivity:

Computational studies on analogous molecules like acetophenone (B1666503) have shown that DFT can predict the most energetically favorable locations for electronic charge in radical anions. aip.org This information is critical for understanding reaction mechanisms involving single-electron transfer. For the acetophenone radical anion, calculations revealed that the ortho- and para-carbon positions of the benzene (B151609) ring are the most probable sites for the excess electron. aip.org A similar computational approach for this compound could predict its behavior in redox reactions.

| Electron Location | Position Type | Relative Energy (kcal/mol) |

|---|---|---|

| Carbonyl Carbon | Side-chain | 10.3 |

| Carbonyl Oxygen | Side-chain | 13.8 |

| C6, C7 | ortho-Carbon | 0.0 |

| C8, C9 | meta-Carbon | 0.6 |

| C10 | para-Carbon | 0.1 |

This table demonstrates how computational methods can quantify the energetic preference for an excess electron on different atoms of a model aryl ketone, acetophenone. The lowest energy indicates the most probable location. aip.org

Furthermore, DFT is used to analyze substituent effects on reactivity. mdpi.com For this compound, computational modeling could precisely determine how the steric and electronic properties of the ortho-butyl group influence the energetics of transition states, providing a quantitative explanation for observed or predicted stereoselectivity. nih.govmdpi.com

Environmental Fate and Degradation Mechanisms of 1 2 Butylphenyl Pentan 1 One

Aerobic and Anaerobic Biodegradation Pathways of Organic Ketones

The biodegradation of organic ketones, including aromatic ketones, is a critical process in their environmental removal. This breakdown can occur in the presence (aerobic) or absence (anaerobic) of oxygen, mediated by a diverse range of microorganisms.

Under aerobic conditions, the degradation of aromatic compounds often begins with the activation of the molecule by oxygenase enzymes. frontiersin.org These enzymes introduce hydroxyl groups into the aromatic ring, making it susceptible to cleavage. nih.gov In contrast, anaerobic degradation pathways for aromatic compounds are initiated by different enzymatic strategies, such as carboxylation or the addition of fumarate, to destabilize the aromatic ring without the use of molecular oxygen. frontiersin.orgkarger.com For some aromatic ketones like acetophenone (B1666503), carboxylation is a key activation step in anaerobic metabolism. karger.comresearchgate.net

The central metabolite in the anaerobic degradation of many aromatic compounds is benzoyl-CoA, which is then further broken down through a series of reduction and cleavage reactions. frontiersin.orgnih.gov Both aerobic and anaerobic pathways ultimately lead to the fragmentation of the original molecule into smaller compounds that can be integrated into microbial metabolic cycles.

The rate of biodegradation of aromatic ketones is dependent on the specific microorganisms present and the enzymatic systems they employ. In anaerobic environments, the degradation of ketones like acetone (B3395972) and the aromatic ketone acetophenone is initiated by ATP-dependent carboxylases. karger.comresearchgate.net These enzymes carboxylate the ketone, leading to a product that can be further metabolized. For instance, acetophenone is carboxylated to benzoylacetate, which is then activated to its CoA ester and subsequently cleaved. karger.com

In aerobic settings, mono- and dioxygenases are key enzymes that initiate the degradation of aromatic hydrocarbons by introducing oxygen. frontiersin.org The metabolism of some ketones in certain bacteria is initiated by ATP-dependent carboxylation, even under aerobic conditions. researchgate.net

The concentration of a chemical substrate significantly influences the rate at which microorganisms can degrade it. Several kinetic models are used to describe this relationship for aromatic hydrocarbons and other organic pollutants. umyu.edu.ngajol.info Common models include the Monod, Moser, and Tessier equations, which can simulate microbial growth and substrate degradation under various concentrations. nih.govresearchgate.net

At low substrate concentrations, the degradation rate is typically proportional to the concentration (first-order kinetics). acs.org However, at higher concentrations, the rate may become limited by the saturation of the enzymes involved in the degradation process, as described by Michaelis-Menten kinetics. acs.org In some cases, very high concentrations of a substrate can be inhibitory to microbial activity, leading to a decrease in the degradation rate. ajol.info This inhibitory effect can be modeled using equations such as the Haldane model. umyu.edu.ngajol.info

Studies on the biodegradation of mixtures of aromatic compounds, such as toluene (B28343) and methyl ethyl ketone, have shown that the presence of one compound can inhibit the degradation of the other, particularly at high concentrations. ajol.info The specific growth rate and degradation rate of bacteria have been observed to increase with substrate concentration up to a certain point, beyond which inhibitory effects may occur. nih.govresearchgate.net

| Kinetic Model | Description | Applicability |

| Monod | Relates microbial growth rate to a single limiting substrate concentration. | Commonly used for simulating microbial growth and substrate utilization. nih.govresearchgate.net |

| Haldane | An extension of the Monod model that includes a substrate inhibition term. | Describes situations where high substrate concentrations inhibit microbial activity. umyu.edu.ngajol.info |

| Michaelis-Menten | Describes the kinetics of enzyme-catalyzed reactions. | Applicable to the enzymatic degradation of substrates where enzyme saturation can occur. acs.org |

| First-Order | The reaction rate is directly proportional to the substrate concentration. | Often applies at very low substrate concentrations. acs.org |

Photochemical Degradation Processes in Environmental Compartments

Photochemical degradation, driven by sunlight, is a significant abiotic pathway for the transformation of organic compounds in the environment, including in the atmosphere and surface waters. nih.gov Aromatic ketones can be susceptible to photochemical reactions, leading to their breakdown into other substances.

Studies on Arctic aerosols have shown that the concentrations of polycyclic aromatic hydrocarbons (PAHs) and aromatic ketones decrease significantly during the sunlit period of spring, indicating strong photochemical degradation. nih.gov This degradation can lead to the formation of other compounds, such as aromatic carboxylic acids. nih.gov

Aromatic ketones can absorb light and become electronically excited. In this excited state, they can initiate chemical reactions, including the formation of radicals. For example, excited triplet states of aromatic ketones can oxidize other molecules through electron transfer. acs.orgresearchgate.net This process is relevant in sunlit natural waters where dissolved organic matter, which contains ketone-like structures, can act as a photosensitizer. acs.org

The interaction of excited aromatic ketones, such as benzophenone (B1666685), with halides (like chloride and bromide) in aqueous solutions can lead to the formation of halogenated radicals. copernicus.orgresearchgate.net This photosensitized oxidation is a potential source of reactive halogen species in the atmosphere and at the oceanic surface. copernicus.orgresearchgate.net Furthermore, the photoreduction of ketones in the presence of amines can generate ketyl radicals through a process called photoinduced electron transfer (PET). researchgate.net These radicals can then undergo various subsequent reactions. researchgate.net Visible light, in the presence of a photocatalyst like Eosin Y and air, can induce the C-H oxygenation of alkylbenzenes to form aromatic ketones, a process that likely proceeds through a radical mechanism. lidsen.com

Hydrolytic Stability and Transformation Pathways in Aqueous Systems

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a chemical to hydrolysis is an important factor in its environmental persistence, particularly in aqueous environments.

Generally, aromatic ketones are considered to be hydrolytically stable. orscience.ru The formation of aromatic ketones through processes like Friedel-Crafts acylation often requires a subsequent hydrolysis step to release the free ketone from its complex with the catalyst, indicating that the reverse reaction (hydrolysis of the ketone) is not spontaneous under normal environmental conditions. google.com However, derivatives of ketones, such as hydrazones, can be susceptible to hydrolysis, especially under acidic conditions. researchgate.net A study on the hydrolytic fission of aromatic ketones by acids suggests that under specific, non-environmental conditions (e.g., strong acids), cleavage can occur. rsc.org

Environmental Transport and Distribution Models for Organic Pollutants, with Specific Consideration for Ketones

The transport and distribution of organic pollutants like 1-(2-Butylphenyl)pentan-1-one in the environment are predicted using various models. These models often rely on the physicochemical properties of the compound to estimate its partitioning between air, water, soil, and biota.

Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the environmental fate of chemicals based on their molecular structure. tandfonline.comecetoc.org These models can estimate properties like water solubility, octanol-water partition coefficient (Kow), and rates of degradation. tandfonline.comd-nb.info For example, the OPERA models are a suite of open-source QSAR models that predict various physicochemical properties and environmental fate endpoints. d-nb.info Such models are valuable for screening chemicals and prioritizing them for further testing. ecetoc.org

For aromatic pollutants, more complex models are often employed. Multiphase-coupled hydrodynamic models can simulate the transport and transformation of polycyclic aromatic hydrocarbons (PAHs) in aquatic systems, considering processes like air-sea exchange, deposition, and degradation. mdpi.comnih.gov Global 3-D chemical transport models, such as GEOS-Chem, have been used to simulate the long-range atmospheric transport of PAHs, taking into account their partitioning between the gas and particle phases. acs.org The transport of aromatic hydrocarbons in urban fluvial systems is also a subject of study, as these pollutants can be carried by stormwater runoff and sediment. frontiersin.org

| Model Type | Description | Application for Aromatic Ketones |

| QSAR Models | Predicts chemical properties and environmental fate from molecular structure. tandfonline.comecetoc.org | Estimation of properties like water solubility, Kow, and biodegradability for initial screening. d-nb.info |

| Multiphase Hydrodynamic Models | Simulates the movement and fate of pollutants in aquatic environments. mdpi.com | Predicting the distribution of aromatic ketones in bays and coastal areas. nih.gov |

| Atmospheric Transport Models | Simulates the long-range movement of pollutants in the atmosphere. acs.org | Assessing the potential for atmospheric transport of volatile or semi-volatile aromatic ketones. |

| Fluvial Transport Models | Models the transport of pollutants in river systems. frontiersin.org | Understanding the movement of aromatic ketones in urban runoff and streams. |

Advanced Remediation Strategies for Organic Ketone Contamination (e.g., Photocatalysis, Bioremediation)

Organic ketones, a class of industrial solvents and chemical intermediates, can become environmental contaminants requiring effective remediation strategies. Advanced Oxidation Processes (AOPs) and bioremediation are two promising approaches for the degradation of these compounds in soil and water. nih.govinflibnet.ac.in This section explores the application of photocatalysis and bioremediation for the removal of organic ketone contamination, with a focus on understanding the potential fate of this compound.

Photocatalysis

Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source (e.g., UV light) to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.commdpi.comresearchgate.net These radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants into less harmful substances like carbon dioxide and water. mdpi.comttu.ee

The general mechanism involves the excitation of the photocatalyst by light, leading to the formation of an electron-hole pair. acs.org The holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, while the electrons can reduce molecular oxygen to form superoxide (B77818) radicals, which also contribute to the degradation process. mdpi.comacs.org

Application to Ketone Degradation:

Research has demonstrated the efficacy of photocatalysis for the degradation of various ketones. For instance, studies on acetone-contaminated water have shown that AOPs, particularly ozonation with UV photolysis, can achieve high removal rates. nih.gov The photocatalytic degradation of methyl ethyl ketone (MEK) in the gas phase has also been studied, with factors like catalyst loading, humidity, and initial concentration influencing the degradation efficiency. researchgate.net

The degradation of aromatic ketones has been a particular focus. Michler's ketone, an aromatic ketone, was shown to be completely oxidized after 24 hours of TiO₂/UV photocatalysis, with over 97.5% mineralization achieved after 32 hours. ntcu.edu.tw The degradation proceeded through pathways involving N-demethylation and the breakdown of the core benzophenone structure. ntcu.edu.tw Other research has shown that various aromatic ketones can be effectively deoxygenated to alkyl arenes using photocatalysis with alcohols as hydrogen donors. rsc.org While a high degree of conversion is often achieved for smaller molecules with ketone functional groups, compounds with conjugated aromatic systems may show lower conversion rates. mdpi.com

nih.gov| Ketone Compound | Catalyst/Process | Key Findings | Reference |

|---|---|---|---|

| Acetone | UV/Ozone, UV/H₂O₂, Fenton | Ozonated systems with UV photolysis achieved the highest rate and extent of treatment. | |

| Michler's Ketone | TiO₂/UV | Complete oxidation after 24 hours and >97.5% mineralization after 32 hours. |

Bioremediation

Bioremediation is a sustainable and cost-effective technology that utilizes microorganisms, such as bacteria and fungi, to break down environmental pollutants. mdpi.comnih.govresearchgate.net These microorganisms can use organic contaminants as a source of carbon and energy, transforming them into non-toxic end products. inflibnet.ac.innih.gov Bioremediation can be enhanced through biostimulation (adding nutrients to stimulate native microorganisms) or bioaugmentation (introducing specific pollutant-degrading microbes to a site). nih.govepa.gov

Application to Ketone and Aromatic Hydrocarbon Degradation:

Many organic ketones are amenable to bioremediation. epa.gov For instance, microorganisms can metabolize ketones like acetone and methyl ethyl ketone (MEK). nrc.govnih.gov The degradation of long-chain alkyl compounds, which are structurally related to this compound, is known to occur in the environment. nih.gov The typical aerobic degradation pathway for n-alkanes (like the butyl and pentyl chains) involves terminal oxidation by monooxygenases to form an alcohol, which is then oxidized to an aldehyde and a fatty acid. mdpi.comnih.gov The fatty acid can then enter the β-oxidation cycle.

The aromatic component of this compound would also be subject to microbial degradation. Bacteria and fungi can degrade polycyclic aromatic hydrocarbons (PAHs) and other aromatic compounds, typically initiating the attack with oxygenase enzymes to introduce hydroxyl groups onto the aromatic ring. nih.govnih.govnih.gov This leads to ring cleavage and subsequent metabolism of the resulting aliphatic chains. nih.gov

Given that this compound possesses both alkyl chains and an aromatic ring, it is expected to be biodegradable. Microbial consortia, containing different species capable of degrading various parts of the molecule, would likely be most effective for its complete mineralization. nih.govfrontiersin.org For example, some bacterial strains are specialized in degrading alkanes, while others are proficient at breaking down aromatic rings. nih.govfrontiersin.org

nrc.gov| Contaminant | Microorganism/Process | Key Findings | Reference |

|---|---|---|---|

| Acetone and MEK | Fermentative Bacteria (e.g., Bacillus) | Ketones can be generated and also degraded during bioremediation processes. | |

| Diethylketone (DEK) and MEK | Streptococcus equisimilis biofilm | The bacteria showed a preference for degrading DEK over MEK, with bioremoval percentages >95% for DEK. |

Advanced Applications of 1 2 Butylphenyl Pentan 1 One in Materials Science and Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The structural features of 1-(2-Butylphenyl)pentan-1-one make it a promising candidate as a key intermediate in the synthesis of more complex molecular architectures. The presence of the ketone functional group, the aromatic ring, and multiple aliphatic C-H bonds provides several reaction sites for a variety of chemical transformations.

Detailed Research Findings:

The carbonyl group itself is a versatile handle for a multitude of reactions. It can undergo nucleophilic addition, reduction to an alcohol, or conversion to an imine, providing entry into a wide range of other functional groups and molecular scaffolds. Furthermore, the α-hydrogens to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. researchgate.net These reactions are fundamental in the construction of complex organic molecules.

The aromatic ring of this compound can also be functionalized through electrophilic aromatic substitution reactions. The existing butyl and pentanoyl substituents will direct incoming electrophiles to specific positions on the ring, allowing for the controlled synthesis of polysubstituted aromatic compounds. The derivatization of this core structure could lead to the synthesis of novel ligands for catalysis, building blocks for supramolecular chemistry, or precursors for pharmacologically active molecules.

The synthesis of heterocyclic compounds is another area where this compound could serve as a valuable intermediate. Ketones are common precursors for the synthesis of various heterocycles, such as pyrazoles, isoxazoles, and pyridines, through condensation reactions with appropriate binucleophiles. researchgate.netijirset.comtsijournals.com The specific substitution pattern of this compound could impart unique properties to the resulting heterocyclic systems.

Interactive Data Table: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nucleophilic Addition | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary Alcohols |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohols |

| Reductive Amination | Amine (R-NH₂), Reducing agent (e.g., NaBH₃CN) | Amines |

| Aldol Condensation | Base or Acid catalyst, another carbonyl compound | β-Hydroxy ketones |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkenes |

| Electrophilic Aromatic Substitution | Nitrating agent (HNO₃/H₂SO₄), Halogenating agent (Br₂/FeBr₃) | Substituted Phenyl Ketones |

| Heterocycle Formation | Hydrazine (H₂NNH₂), Hydroxylamine (NH₂OH) | Pyrazoles, Isoxazoles |

Precursor in the Synthesis of Specialty Polymers and Resins

The unique structure of this compound also suggests its potential as a monomer or a modifying agent in the synthesis of specialty polymers and resins. The presence of reactive sites allows for its incorporation into polymer chains, potentially imparting desirable properties such as thermal stability, altered solubility, and specific mechanical characteristics.

Detailed Research Findings:

While direct polymerization of this compound is not reported, analogous vinyl ketone monomers are known to undergo polymerization. nih.gov Chemical modification of this compound, for instance by introducing a polymerizable group like a vinyl or an epoxy moiety, could transform it into a valuable monomer. The bulky butyl group on the phenyl ring would likely result in polymers with increased amorphous character and altered glass transition temperatures.

The ketone functionality can also be a site for post-polymerization modification, allowing for the tuning of polymer properties after the initial polymerization has occurred. For example, the ketone can be converted to other functional groups, or it can be used as a site for cross-linking, which would enhance the mechanical strength and thermal resistance of the resulting polymer or resin.

In the context of resins, such as phenolic or epoxy resins, derivatives of this compound could be used as modifiers. The incorporation of this molecule could influence the curing process and the final properties of the thermoset material. For example, the introduction of the butylphenyl group could enhance the hydrophobicity and compatibility of the resin with other organic components.

Interactive Data Table: Potential Polymerization and Resin Applications

| Application Area | Potential Role of this compound Derivative | Resulting Polymer/Resin Property |

| Specialty Monomer | Introduction of a polymerizable group (e.g., vinyl, acrylate) | Modified thermal properties, altered solubility |

| Polymer Modifier | Incorporation into existing polymer backbones | Enhanced mechanical strength, increased hydrophobicity |

| Resin Component | Use as a comonomer in thermosetting resins (e.g., epoxy, phenolic) | Improved processability, tailored cross-linking density |

Development of Advanced Materials Utilizing Ketone Derivatives

The development of advanced materials often relies on the design of molecules with specific electronic, optical, or self-assembly properties. Derivatives of this compound hold promise in this area due to the versatility of the ketone group and the potential for creating highly functionalized structures.

Detailed Research Findings:

Ketone derivatives are integral to the synthesis of various advanced materials. For example, chalcones, which can be synthesized from ketones, are precursors to a wide range of heterocyclic compounds with interesting photophysical properties. tsijournals.com By reacting this compound with an appropriate aldehyde, a chalcone (B49325) derivative with a unique substitution pattern could be obtained, which could then be used to create novel dyes, optical materials, or components for organic electronics.

Furthermore, the ability to introduce various functional groups onto the this compound scaffold opens up possibilities for creating liquid crystals. The rigid phenyl ring combined with flexible alkyl chains is a common motif in liquid crystalline molecules. By carefully designing derivatives of this compound, it may be possible to induce liquid crystalline phases, which are crucial for display technologies and other optical applications.

The self-assembly of specifically designed organic molecules is another avenue for creating advanced materials. The interplay of the aromatic ring, the polar ketone group, and the nonpolar alkyl chains in derivatives of this compound could lead to the formation of well-ordered supramolecular structures such as films, fibers, or gels. These self-assembled materials could have applications in sensing, catalysis, and nanotechnology.

Non-Medicinal Industrial Applications and Specialty Chemical Manufacturing

Beyond the laboratory, this compound and its derivatives have potential in various non-medicinal industrial applications and in the manufacturing of specialty chemicals. The production of organic fine chemicals often involves multi-step syntheses where versatile intermediates are highly valuable. nih.gov

Detailed Research Findings:

In the realm of specialty chemicals, derivatives of this compound could find use as additives, plasticizers, or performance-enhancing agents in various formulations. The combination of aromatic and aliphatic features can impart unique solubility and compatibility properties. For example, its derivatives could be investigated as components in lubricants, coatings, or inks.

The fragrance and flavor industry also utilizes a wide array of substituted aromatic ketones. While there is no specific information on the olfactory properties of this compound, its structural similarity to other fragrance ingredients suggests that it or its derivatives could be explored for such applications.

Furthermore, in the manufacturing of agrochemicals or other bioactive compounds (excluding medicinal applications), complex organic molecules are often required. The synthetic versatility of this compound makes it a potential starting material or intermediate in the production of such specialty chemicals. The ability to introduce a variety of functional groups in a controlled manner is a key advantage in the multi-step synthesis of these high-value products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.